5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolo[3,2-b]pyridine family. This compound is characterized by its unique structure, which includes a fluorine atom at the fifth position and a methyl group at the seventh position of the pyrrolo ring. The compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly in the development of inhibitors targeting various biological pathways.
The classification of 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine falls under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is often classified as a pyridine derivative due to the presence of the pyridine-like nitrogen atom in its structure. The compound has been studied for its pharmacological properties and potential therapeutic applications, particularly in oncology and neurology.
The synthesis of 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes:
The synthesis may require optimization to achieve high yields and purity. Techniques such as continuous flow synthesis and advanced catalytic methods are often employed to enhance efficiency during industrial production.
The molecular structure of 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine can be represented as follows:
The structure features a fused bicyclic system consisting of a pyrrole and a pyridine ring, with specific substituents influencing its chemical behavior.
The compound's structural data can be analyzed using various computational chemistry software tools that provide insights into bond lengths, angles, and electronic properties.
5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine can undergo several types of chemical reactions:
The reactivity profile of this compound allows for diverse synthetic applications in medicinal chemistry, enabling modifications that can enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is primarily linked to its ability to interact with specific biological targets. Research indicates that compounds within this class may act as inhibitors for various protein kinases involved in cellular signaling pathways.
Studies have shown that these compounds can modulate pathways associated with cancer cell proliferation and survival by inhibiting kinase activity, thereby presenting therapeutic potential against solid tumors and other conditions modulated by protein kinases.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine has significant applications in scientific research:
Pyrrolopyridines represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system combining pyrrole and pyridine rings. Among its six isomeric forms, the [3,2-b] configuration—particularly when substituted at the 5- and 7-positions—confers unique electronic and steric properties essential for molecular recognition. The strategic incorporation of fluorine and methyl groups into this core structure enhances target binding affinity and pharmacokinetic profiles, positioning derivatives like 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine as pivotal frameworks in oncology and metabolic disease therapeutics. Historically, natural alkaloids such as variolin B and mappicine underscored the bioactivity of pyrrolopyridines, but synthetic advances now enable precise optimization of this scaffold for targeted therapies [8].
The [3,2-b] fusion in this compound creates an electron-deficient pyridine ring adjacent to an electron-rich pyrrole, enabling dual hydrogen-bonding capabilities. The 5-fluoro substituent inductively withdraws electrons from the pyridine ring, enhancing its hydrogen-bond acceptor strength at N1, while the 7-methyl group imposes steric constraints that lock the molecule into bioactive conformations. This configuration allows simultaneous interactions with:
Synthetic accessibility further bolsters its utility. Key routes include:
Table 1: Molecular Interactions Enabled by the Core Structure
Structural Feature | Interaction Type | Biological Target Example |
---|---|---|
N1–H of pyrrole | Hydrogen bond donation | c-Met hinge residue (M1160) |
C2–N of pyridine | Hydrogen bond acceptance | FGFR1 catalytic loop |
5-Fluoro substituent | Electrostatic attraction | Asp1222 in c-Met |
7-Methyl group | Hydrophobic filling | c-Met hydrophobic pocket I |
Table 2: Synthetic Pathways for Core Functionalization
Method | Reaction Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Borylated precursor | 65–85% |
Reductive amination | NaBH₃CN, DCM/MeOH | 4-Aminomethyl derivatives | 70–92% |
Nucleophilic fluorination | KF, crown ether, DMF | 5-Fluoro analog | 45–60% |
The evolution of pyrrolo[3,2-b]pyridine therapeutics accelerated with the discovery of c-Met kinase inhibition by 7-azaindole derivatives. Early analogs replaced aminopyridine in Crizotinib with 7-azaindole (pyrrolo[2,3-b]pyridine), yielding compound 1 with enhanced c-Met affinity. This innovation exploited the scaffold’s ability to form two hydrogen bonds with kinase hinge residues (Pro1158 and Met1160), while the 2,6-dichloro-3-fluorobenzyloxy group π-stacked with Tyr1230 [2]. Subsequent optimizations focused on:
Table 3: Key Therapeutic Candidates Using the Scaffold
Compound | Target | Structural Features | Status/Activity |
---|---|---|---|
Crizotinib analog (1) | c-Met/ALK | 7-Azaindole core | Preclinical (IC₅₀ = 8 nM) |
FGFR inhibitor (4h) | FGFR1–3 | 3-(4-Sulfonamidophenyl) | In vitro (IC₅₀ = 7–25 nM) |
Meriolin 5b | CDKs/VEGFR | 5-Fluoro-7-azaindole variant | Preclinical antitumor |
GPR119 agonist (8a) | GPR119 receptor | 4-Phenoxy substitution | In vivo glucose reduction |
Fluorine and methyl groups at C5 and C7 drive target engagement and ADME optimization through three mechanisms:
Electronic Effects
Steric and Conformational Effects
Pharmacokinetic Enhancements
Table 4: Structure-Activity Relationship of Substituents
Position | Substituent | Target Interaction | Biological Impact | Example |
---|---|---|---|---|
C5 | Fluoro | H-bond to Asp1222 (c-Met) | 3.2-fold ↓ IC₅₀ vs. H-substituted | Crizotinib analogs |
C7 | Methyl | Hydrophobic filling in pocket | 4.1-fold ↑ cellular potency (FGFR1) | Compound 4h |
C3 | Carboxylic acid | Salt bridge with Lys1110 | 90% aldose reductase inhibition | Antidiabetic agent 7a |
N1 | H | H-bond donation to hinge | Essential for kinase affinity | All active derivatives |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9